(R)-PIPERAZINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER
(R)-PIPERAZINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER
Brand Name:
Vulcanchem
CAS No.:
138812-69-8
VCID:
VC0165779
InChI:
InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m0/s1
SMILES:
C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2
Molecular Formula:
C13H16N2O4
Molecular Weight:
264.28 g/mol
(R)-PIPERAZINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER
CAS No.: 138812-69-8
Main Products
VCID: VC0165779
Molecular Formula: C13H16N2O4
Molecular Weight: 264.28 g/mol
CAS No. | 138812-69-8 |
---|---|
Product Name | (R)-PIPERAZINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER |
Molecular Formula | C13H16N2O4 |
Molecular Weight | 264.28 g/mol |
IUPAC Name | (2S)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid |
Standard InChI | InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m0/s1 |
Standard InChIKey | ARLOIFJEXPDJGV-NSHDSACASA-N |
Isomeric SMILES | C1CN(C[C@H](N1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
SMILES | C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
PubChem Compound | 1514273 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume